4-[4-(difluoromethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
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Overview
Description
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of difluoromethyl and thienyl groups in its structure adds to its chemical diversity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID typically involves multi-step organic synthesis. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thienyl and difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in the substituents attached to the rings.
Thienyl-substituted compounds: Compounds with a thienyl group attached to different core structures.
Difluoromethyl-substituted compounds: Compounds with a difluoromethyl group attached to various core structures
Uniqueness
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID is unique due to the combination of its difluoromethyl, thienyl, and pyrazolopyridine moieties. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C19H13F2N3O2S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[4-(difluoromethyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H13F2N3O2S/c1-10-16-13(17(20)21)9-14(15-3-2-8-27-15)22-18(16)24(23-10)12-6-4-11(5-7-12)19(25)26/h2-9,17H,1H3,(H,25,26) |
InChI Key |
UGRKKUSCABJWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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